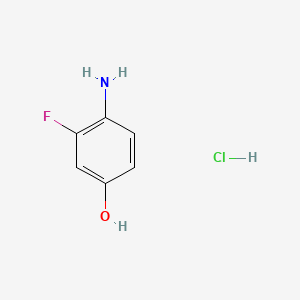

4-Amino-3-fluorophenol hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

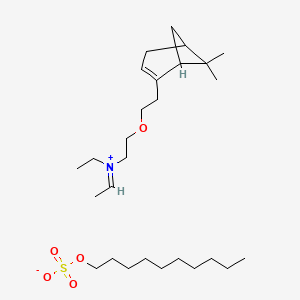

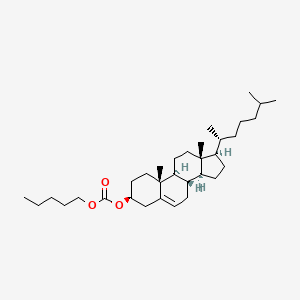

4-Amino-3-fluorophenol hydrochloride (CAS#:18266-53-0) is a chemical compound . It is also known as 2-Fluoro-4-hydroxyaniline, HCl .

Synthesis Analysis

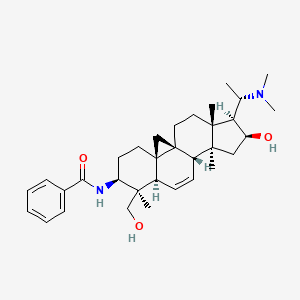

A practical synthetic route to regorafenib, in which the target compound was obtained via a 10-step synthesis starting from 2-picolinic acid, 4-chloro-3- (trifluoromethyl)aniline, and 3-fluorophenol, is reported .Molecular Structure Analysis

The molecular formula of this compound is C6H7ClFNO . The molecular weight is 163.58 g/mol .Applications De Recherche Scientifique

Synthesis of Biologically Active Molecules

4-Amino-3-fluorophenol hydrochloride serves as a precursor in the synthesis of various biologically active compounds. The fluorophenyl group, recognized for its pharmacophoric properties, contributes to the antibacterial activity of synthesized molecules. In a study, derivatives were prepared through condensation with benzoic acid variants, demonstrating significant antibacterial activities at low concentrations (Holla, Bhat, & Shetty, 2003).

Electrophilic Amination

The compound undergoes electrophilic amination, a process that can involve the complete removal of the fluorine atom, providing a pathway to synthesize new chemical entities. This process has implications for designing compounds with specific functional groups for further chemical modifications (Bombek, Požgan, Kočevar, & Polanc, 2004).

Radiopharmaceutical Synthesis

This compound contributes to the synthesis of radiopharmaceuticals, such as no-carrier-added (n.c.a.) [18F]fluorophenol, which is a crucial synthon for developing complex radiopharmaceuticals. The synthesis process, involving nucleophilic labelling from [18F]fluoride, highlights its utility in creating diagnostic agents (Ross, Ermert, & Coenen, 2011).

Molecular Geometry and Chemical Reactivity Studies

Research into the chemical structure and reactivity of compounds derived from this compound includes theoretical and experimental analyses of molecular geometry, vibrational frequencies, and electronic properties. Such studies provide insights into the chemical behavior of fluorophenols and their derivatives, aiding in the development of new materials and drugs (Satheeshkumar, Sayın, Kaminsky, & Jayarampillai Rajendra Prasad, 2017).

Enzymatic Synthesis and Biocatalysis

Enzymatic methods offer a green chemistry approach to synthesizing enantiomers of β-fluorophenyl-substituted β-amino acids. Using lipase catalysis, researchers have developed efficient synthesis pathways for these compounds, which are valuable in drug development and synthesis of biologically active molecules (Shahmohammadi, Fülöp, & Forró, 2020).

Optical Sensing and Bio-imaging

The compound's derivatives have been utilized in developing optical sensors and bio-imaging tools, such as fluorescent sensors for metal ions. These applications are crucial in environmental monitoring, diagnostic imaging, and studying cellular processes (Ye, Sun, Li, Zhi, Wu, & Wang, 2014).

Safety and Hazards

Propriétés

IUPAC Name |

4-amino-3-fluorophenol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6FNO.ClH/c7-5-3-4(9)1-2-6(5)8;/h1-3,9H,8H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUNOVSISSBLYTC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

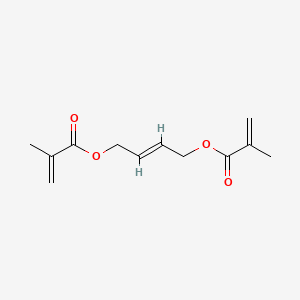

C1=CC(=C(C=C1O)F)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClFNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90661200 |

Source

|

| Record name | 4-Amino-3-fluorophenol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90661200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.58 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18266-53-0 |

Source

|

| Record name | 4-Amino-3-fluorophenol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90661200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,7-Dimethyl-1H-benzo[d]imidazole-2(3H)-thione](/img/structure/B579307.png)

![spiro[2,3,4,4a,5,6,8,8a-octahydro-1H-naphthalene-7,5'-imidazolidine]-2',4'-dione](/img/structure/B579310.png)

![1-Amino-1H-naphtho[1,2-d]triazole](/img/structure/B579311.png)